Cas no 1080-89-3 (4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)

4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one 化学的及び物理的性質
名前と識別子
-
- (4Z)-3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime
- 4-(hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 3-methyl-1-phenylpyrazole-4,5-dione monoxime
- AKOS001013611
- DTXSID101236504
- MFCD00448519
- (4E)-3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime #
- 5-methyl-4-nitroso-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 103262-52-8
- AKOS003602325
- 3-hydroxy-4-nitroso-5-methyl-2-phenylpyrazole
- SR-01000390559-1
- Z55993493
- AKOS000507447
- 1,2-Dihydro-5-methyl-4-nitroso-2-phenyl-3H-pyrazol-3-one
- HMS1784F15
- CS-0307709
- 4-(hydroxyimino)-3-methyl-1-phenyl-1,2-diazolin-5-one
- (4Z)-4-(hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 1-Phenyl-3-methyl-4-oximido-2-pyrazolin-5-one
- JHTUXIJDZXONIE-FMIVXFBMSA-N
- SMR000272908
- SCHEMBL5190207
- 5-methyl-4-nitroso-2-phenyl-1H-pyrazol-3-one
- ALBB-013692
- CHEMBL3144903
- 1080-89-3
- SR-01000390559
- EN300-05499
- LS-04301
- HMS2663E10
- AKOS030229850
- MFCD00176509
- STK392552
- 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime
- 1H-pyrazole-4,5-dione, 3-methyl-1-phenyl-, 4-oxime, (4Z)-
- MLS000713427
- (4Z)-4-(hydroxyimino)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 62349-60-4
- AE-848/32010004
- 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime
- AF-399/32356064
- 4-(Hydroxyimino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
-
- MDL: MFCD00448519
- インチ: InChI=1S/C10H9N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-6,11H,1H3
- InChIKey: DTYABAPGESPUEA-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=O
計算された属性
- せいみつぶんしりょう: 203.069476538g/mol
- どういたいしつりょう: 203.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- PSA: 65.26000
- LogP: 0.73990
4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB408561-1g |
(4Z)-3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime; . |
1080-89-3 | 1g |
€173.00 | 2025-02-20 | ||
Key Organics Ltd | LS-04301-10G |
(4Z)-4-(hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one |
1080-89-3 | >95% | 10g |
£494.00 | 2025-02-08 | |
abcr | AB408561-5 g |
(4Z)-3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime |
1080-89-3 | 5 g |
€389.30 | 2023-07-19 | ||
Enamine | EN300-05499-0.05g |
4-(hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one |
1080-89-3 | 95% | 0.05g |
$23.0 | 2023-10-28 | |
Enamine | EN300-05499-0.25g |
4-(hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one |
1080-89-3 | 95% | 0.25g |
$49.0 | 2023-10-28 | |
Enamine | EN300-05499-2.5g |
4-(hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one |
1080-89-3 | 95% | 2.5g |
$180.0 | 2023-10-28 | |
Enamine | EN300-05499-0.1g |
4-(hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one |
1080-89-3 | 95% | 0.1g |
$35.0 | 2023-10-28 | |
abcr | AB408561-500mg |
(4Z)-3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime; . |
1080-89-3 | 500mg |
€157.00 | 2025-02-20 | ||
Enamine | EN300-05499-5.0g |
4-(hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one |
1080-89-3 | 95% | 5g |
$315.0 | 2023-06-10 | |
abcr | AB408561-10g |
(4Z)-3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime; . |
1080-89-3 | 10g |
€525.00 | 2025-02-20 |
4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one 関連文献
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-oneに関する追加情報
Research Brief on 4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 1080-89-3)
4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 1080-89-3) is a pyrazolone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
Recent investigations into the chemical properties of 4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one have revealed its stability under various physiological conditions, making it a promising candidate for further pharmaceutical development. The compound's unique structure, featuring a hydroxyimino group and a phenyl ring, contributes to its ability to interact with biological targets, such as enzymes and receptors. Computational studies, including molecular docking and density functional theory (DFT) calculations, have provided insights into its binding affinities and potential mechanisms of action.
In the context of biological activities, several studies have demonstrated the compound's efficacy as an anti-inflammatory agent. For instance, in vitro assays have shown that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. Additionally, its antimicrobial properties have been evaluated against a range of bacterial and fungal strains, with promising results suggesting its potential as a broad-spectrum antimicrobial agent. These findings are particularly relevant in the face of increasing antibiotic resistance.
One of the most exciting developments in recent research is the exploration of 4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one as a scaffold for anticancer drug design. Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that these derivatives induce apoptosis via the intrinsic mitochondrial pathway, highlighting their potential as targeted therapies. Further optimization of the compound's structure could enhance its selectivity and reduce off-target effects.
Despite these promising findings, challenges remain in the development of 4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical studies. Future research directions may include the synthesis of novel derivatives with improved pharmacokinetic properties, as well as in vivo studies to validate their efficacy and safety. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinical applications.
In conclusion, 4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 1080-89-3) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications make it a valuable subject for ongoing and future studies. By leveraging advanced synthetic and analytical techniques, researchers can further elucidate its mechanisms of action and develop optimized derivatives for clinical use. This research brief underscores the importance of continued investigation into this compound and its derivatives to address unmet medical needs.
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